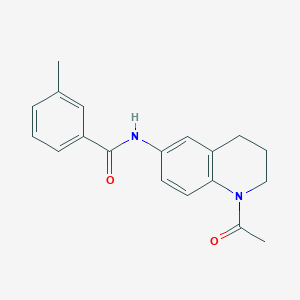
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide, also known as AQ-11, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AQ-11 is a synthetic compound that was first synthesized in 2009 by a group of researchers led by Dr. Richard B. Silverman at Northwestern University. Since then, AQ-11 has been extensively studied for its various biological and pharmacological properties.
科学的研究の応用
Psycho- and Neurotropic Properties
A study on the psycho- and neurotropic properties of novel quinolinone derivatives, including compounds structurally similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide, highlighted their potential as psychoactive compounds. These substances demonstrated specific sedative effects and considerable anti-amnesic and antihypoxic activities, making them of interest for further in-depth studies in the field of psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).
Reactivity and Synthesis
Research into the reactivity of 2-aminobenzamides with various compounds, including those related to quinolinone derivatives, revealed insights into novel synthesis pathways. These findings have implications for the development of compounds with pharmaceutical uses, particularly those involving quinazolinones, a class with significant physiological significance (Sheng, Yang, Zhang, & Wang, 2012).
Structural Aspects in Chemistry
In a study focusing on the structural aspects of amide-containing isoquinoline derivatives, researchers found that certain compounds formed gels or crystalline salts when treated with mineral acids. This research has implications for understanding the structural properties of quinoline-based compounds and their interactions with other chemical entities, which could be relevant for material science and pharmaceutical applications (Karmakar, Sarma, & Baruah, 2007).
Chemical Transformations and Drug Development
The exploration of chemical transformations of quinolone derivatives, including acylation and reaction with diazomethane, provided insights into the synthesis of new compounds with potential antimalarial properties. This research is significant for the development of new drugs targeting malaria and related diseases (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003).
Fluorescence Sensing and Analytical Chemistry
A study on the peculiar acid-promoted trimerization of 5,6-dihydroxyindole, resulting in compounds like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, demonstrated their use as selective fluoride-sensing compounds. Such compounds, with enhanced fluorescence in the presence of fluoride, have applications in analytical chemistry for detecting specific ions (Panzella et al., 2009).
Corrosion Inhibition in Material Science
Research into quinoline derivatives as corrosion inhibitors revealed their potential in protecting materials like N80 steel in acidic environments. This application is crucial for industries dealing with material degradation, offering a pathway to enhance the longevity and durability of materials in corrosive conditions (Ansari, Ramkumar, Nalini, & Quraishi, 2016).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-3-6-16(11-13)19(23)20-17-8-9-18-15(12-17)7-4-10-21(18)14(2)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNROAUUWAQEARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

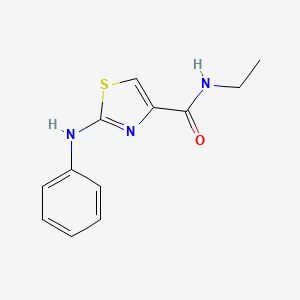
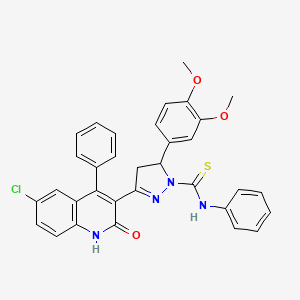
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)
![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)

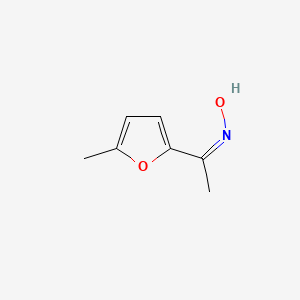


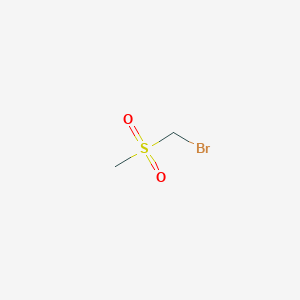
![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)
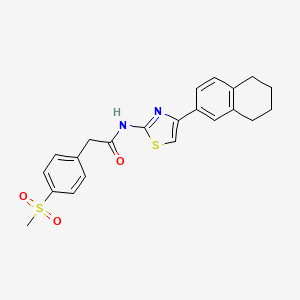
![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)
![1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2703829.png)
![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2703830.png)